4-(2,4-Difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(2,4-Difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a difluorobenzoyl group, an ethyl group, and a spirocyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is to start with a suitable spirocyclic precursor, which undergoes a series of reactions including Friedel-Crafts acylation, nucleophilic substitution, and esterification.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.
Biology: It may serve as a tool in biological studies, such as probing enzyme mechanisms or as a ligand in receptor binding assays.
Medicine: The compound's potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) makes it valuable in drug discovery and development.
Industry: Its unique chemical properties may find applications in material science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which 4-(2,4-Difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a pharmaceutical, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-(2,4-Difluorobenzoyl)piperidine Hydrochloride: Used as an intermediate in antipsychotic drug synthesis.
2,4-Difluorobenzoyl Chloride: Utilized in the synthesis of various pharmaceutical intermediates.
Uniqueness: 4-(2,4-Difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid stands out due to its spirocyclic structure and the presence of both difluorobenzoyl and ethyl groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(2,4-difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O4/c1-2-20-7-5-17(6-8-20)21(14(10-25-17)16(23)24)15(22)12-4-3-11(18)9-13(12)19/h3-4,9,14H,2,5-8,10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNHAENOMXHANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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